N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
Molecular Structure Analysis
Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used in the synthesis of various analogs that show diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .Scientific Research Applications
Affinitychromic Materials and High-throughput Screening
Bernier et al. (2002) introduced a method for creating affinitychromic polythiophenes, which can undergo postfunctionalization to yield a library of derivatives with potential for high-throughput screening and drug discovery. This approach allows for the detection of interactions between ligands and targets through color changes, highlighting the compound's potential in the development of versatile and inexpensive tools for pharmaceutical research Bernier et al., 2002.
Analytical Chemistry and Lipid Peroxidation Assays
Gérard-Monnier et al. (1998) developed a colorimetric assay for measuring lipid peroxidation, leveraging chromogenic reactions with malondialdehyde and 4-hydroxyalkenals. This assay demonstrates the compound's utility in analytical chemistry, particularly in understanding oxidative stress and its biological implications Gérard-Monnier et al., 1998.
Glycolic Acid Oxidase Inhibition for Therapeutic Applications
Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, indicating the compound's relevance in therapeutic research for conditions involving oxalate overproduction, such as primary hyperoxaluria Rooney et al., 1983.
DNA-binding Properties for Genomic Studies
Li et al. (2010) synthesized an unexpected oxovanadium(IV) complex with in situ generated lactone ligand, exhibiting significant DNA-binding properties. This research underscores the compound's potential in genomic studies, particularly in understanding interactions between metal complexes and DNA Li et al., 2010.
Synthesis of Di- and Mono-oxalamides for Chemical Synthesis
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's utility in the synthesis of anthranilic acid derivatives and oxalamides. This method offers a simple and high-yielding route, contributing to the field of organic synthesis Mamedov et al., 2016.
Future Directions
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLGYDAAAETBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide |
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